2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused to a tetrahydropyridine ring. The phenyl group at position 2 and the carboxylic acid at position 3 contribute to its unique physicochemical and biological properties. Key characteristics include:
Properties
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)12-11-8-4-5-9-16(11)15-13(12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVNAIGJYZKGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C(=N2)C3=CC=CC=C3)C(=O)O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions. For instance, the reaction of phenylhydrazine with a suitable β-ketoester can yield the desired pyrazole ring, which is then fused with a pyridine ring through further cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and reaction conditions is critical to maximize the output and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions typically result in derivatives with modified aromatic or heterocyclic rings.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the pyrazolo[1,5-a]pyridine class exhibit significant biological activities:
- Anticancer Properties : Studies have shown that 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid and its derivatives can inhibit cancer cell proliferation. For instance, similar compounds have demonstrated efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes implicated in disease processes. This includes targeting dihydroorotate dehydrogenase in acute myelogenous leukemia treatment strategies .
Applications in Medicinal Chemistry
The therapeutic potential of this compound extends to several applications:
- Drug Development : Its unique scaffold allows for the design of novel drugs with enhanced selectivity and potency against specific biological targets.
- Photodynamic Therapy : The compound's structural features make it suitable for use in photodynamic therapy (PDT), where it can act as a photosensitizer for cancer treatment by generating reactive oxygen species upon light activation .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 2-Methyl-4,5-dihydropyrazolo[1,5-a]pyrimidine | Methyl group at the 2-position | Different biological activity profiles |
| 7-Aryl-tetrahydropyrazolo[1,5-a]pyrimidines | Aryl substitution at the 7-position | Potentially enhanced selectivity against certain targets |
| Ethyl 5,7-dioxo-4-phenethyl-pyrazolo[1,5-a]pyrimidine | Dioxo groups at positions 5 and 7 | Increased reactivity due to electron-withdrawing groups |
This table highlights how variations in structural features can influence biological activity and synthesis methods while retaining core characteristics that define their class.
Mechanism of Action
The mechanism of action of 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular signaling and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications on the Pyrazolo-Pyridine Core
(a) Substituent Variations
6-(4-Iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,6-dicarboxylic Acid (1a) and 3,6-dicarboxylic Acid (1b) Structure: Dicarboxylic acid derivatives with substituents at positions 2,6 or 3,4. Applications: Studied for diversity-oriented medicinal libraries .
(b) Heterocycle Modifications
tert-Butyl 3-(((S)-7-Methyl-4-oxo-5-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methyl)pyrrolidine-1-carboxylate (13)
6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic Acid
Physicochemical and Functional Comparisons
Biological Activity
2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 242.28 g/mol. The compound features a fused ring system comprising a pyrazole and a pyridine structure, which contributes to its unique chemical properties and potential interactions with biological systems .
Synthesis Methods
The synthesis of this compound can be achieved through various methods. Common approaches include:
- Cyclocondensation Reactions : This involves the reaction of appropriate precursors under acidic or basic conditions to form the desired heterocyclic structure.
- Functionalization Techniques : Post-synthesis modifications can enhance the biological activity by introducing different functional groups.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Anti-inflammatory Activity
Studies have shown that derivatives of this compound possess significant anti-inflammatory properties. For instance:
- Selectivity for COX-2 : Some derivatives display high selectivity for cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The selectivity index (SI) for certain derivatives has been reported to be significantly higher than that of standard anti-inflammatory drugs like celecoxib .
Analgesic Effects
In vivo studies have demonstrated that compounds related to 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine can provide effective analgesic effects. For example:
- Pain Models : Compounds were tested in carrageenan-induced paw edema models showing promising results in reducing pain and inflammation compared to control groups .
Case Studies and Research Findings
Several studies highlight the pharmacological potential of this compound:
The mechanism of action for this compound primarily involves its interaction with various enzymes and receptors in the inflammatory pathway:
- Inhibition of COX Enzymes : By selectively inhibiting COX-2 over COX-1, these compounds reduce the production of pro-inflammatory prostaglandins without significantly affecting gastric mucosa.
- Modulation of Cytokine Release : The compound may also influence cytokine release from immune cells, contributing to its anti-inflammatory effects.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclocondensation of hydrazine derivatives with ketones or aldehydes, followed by functional group modifications. Key steps include:
- Cyclization : Controlled heating (80–120°C) in polar aprotic solvents (e.g., DMF or DMSO) with catalytic acid or base .
- Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Reaction progress is monitored via TLC (Rf ~0.3–0.5 in ethyl acetate) .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the tetrahydropyridine ring protons (δ 1.5–2.5 ppm) and carboxylic acid proton (δ ~12 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 166.18 (C₈H₁₀N₂O₂) .
- Infrared (IR) Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (carboxylic acid C=O) and 2500–3300 cm⁻¹ (O-H) .
Q. How can researchers optimize reaction conditions to improve yields during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts improve cyclization efficiency .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions like decarboxylation .
Advanced Research Questions
Q. How can contradictory data regarding the compound's biological activity be systematically addressed?
- Methodological Answer :
- Assay Validation : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability .
- Orthogonal Assays : Compare results from enzyme inhibition (e.g., DPP-IV activity) with cellular assays (e.g., glucose uptake in hepatocytes) .
- Dose-Response Analysis : Test a broader concentration range (1 nM–100 µM) to identify non-linear effects .
Q. What strategies are employed to design derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the carboxylic acid group with ester prodrugs (e.g., ethyl ester) to improve membrane permeability .
- Ring Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance metabolic stability .
- In Silico Screening : Use molecular docking to predict binding affinity to target proteins (e.g., DPP-IV) before synthesis .
Q. How do structural modifications at specific positions influence the compound's reactivity and bioactivity?
- Methodological Answer :
- Position 2 (Phenyl Group) : Fluorination at the para-position increases electronegativity, enhancing hydrogen bonding with enzyme active sites (e.g., ~20% increase in DPP-IV inhibition) .
- Position 3 (Carboxylic Acid) : Methylation reduces acidity (pKa shift from ~4.5 to 5.2), altering solubility and bioavailability .
- Core Saturation : Reducing the tetrahydropyridine ring to a fully saturated piperidine decreases planarity, reducing off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
